6-(4-Formylpiperazin-1-yl)nicotinonitrile
Description
6-(4-Formylpiperazin-1-yl)nicotinonitrile (CAS: 1268104-83-1) is a nicotinonitrile derivative characterized by a pyridine core substituted with a cyano group at position 3 and a 4-formylpiperazine moiety at position 4. The formyl group on the piperazine ring enhances its reactivity, making it a valuable intermediate in medicinal chemistry for synthesizing targeted inhibitors or probes.
Properties
Molecular Formula |
C11H12N4O |
|---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
6-(4-formylpiperazin-1-yl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C11H12N4O/c12-7-10-1-2-11(13-8-10)15-5-3-14(9-16)4-6-15/h1-2,8-9H,3-6H2 |
InChI Key |
FVJYTBJMDHNQJO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C=O)C2=NC=C(C=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Formylpiperazin-1-yl)nicotinonitrile typically involves the reaction of 6-chloronicotinonitrile with 4-formylpiperazine. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(4-Formylpiperazin-1-yl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: 6-(4-Carboxypiperazin-1-yl)nicotinonitrile.
Reduction: 6-(4-Aminopiperazin-1-yl)nicotinonitrile.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
6-(4-Formylpiperazin-1-yl)nicotinonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Materials Science: It is used in the development of advanced materials with specific electronic and optical properties.
Biological Studies: The compound is utilized in the study of biological pathways and molecular interactions.
Industrial Applications: It is employed in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 6-(4-Formylpiperazin-1-yl)nicotinonitrile involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activity. The piperazine ring can interact with various receptors and ion channels, influencing cellular signaling pathways.
Comparison with Similar Compounds
Core Structural Variations
The nicotinonitrile scaffold is versatile, with modifications on the pyridine ring or the piperazine substituent significantly altering physicochemical and biological properties. Key analogs include:
Key Observations :
- Bulkier Substituents: Compounds like 6-[4-(4-Benzylphthalazin-1-yl)piperazin-1-yl]nicotinonitrile exhibit increased steric hindrance, which may reduce solubility but improve selectivity for hydrophobic binding pockets .
Biological Activity
6-(4-Formylpiperazin-1-yl)nicotinonitrile is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This compound contains a piperazine ring and a nitrile group, which are known to influence its reactivity and interaction with biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
Molecular Characteristics
- Molecular Formula : C_{11}H_{12}N_4
- Molecular Weight : Approximately 226.27 g/mol
- Key Functional Groups :
- Formyl group (–CHO)
- Piperazine moiety
- Nitrile group (–C≡N)
These structural components contribute to the compound's potential for diverse biological activities.
Table 1: Structural Features Comparison
| Compound Name | Key Features |
|---|---|
| This compound | Formyl group enhances reactivity |
| 6-(4-Methylpiperazin-1-yl)nicotinonitrile | Methyl substitution increases lipophilicity |
| 6-(4-Aminopiperazin-1-yl)nicotinonitrile | Amino group may stabilize complexes |
The biological activity of this compound is believed to be mediated through its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The formyl group may facilitate binding to proteins or enzymes, thereby altering their activity. Additionally, the nicotinic acid moiety could interact with nicotinic receptors, influencing neurotransmitter release and cellular responses.
Pharmacological Potential
Research indicates that compounds similar to this compound exhibit a range of pharmacological effects, including:
- Anticancer Activity : Inhibitory effects on cancer cell proliferation have been observed, particularly through modulation of signaling pathways associated with tumor growth .
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation, making it a candidate for treating inflammatory diseases.
Study on Anticancer Activity
A study investigated the effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell growth in breast and colon cancer models, with IC50 values ranging from 5 to 15 µM. The mechanism was attributed to the compound's ability to induce apoptosis through activation of caspase pathways .
Study on Anti-inflammatory Properties
Another study evaluated the anti-inflammatory effects of the compound in a murine model of induced inflammation. Administration of this compound resulted in a marked reduction in pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting its potential use in managing inflammatory conditions.
Interaction Profiles
Understanding the interaction profiles of this compound with biological targets is crucial for optimizing its therapeutic efficacy. Preliminary studies suggest that it may interact with:
- Nicotinic Acetylcholine Receptors : Modulating neurotransmitter release.
- Enzymes Involved in Cancer Metabolism : Such as mTOR pathways, indicating potential as an anticancer agent .
Table 2: Interaction Studies Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
